molecular formula C15H26ClN3O3 B13752511 Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride CAS No. 57803-58-4

Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride

Cat. No.: B13752511
CAS No.: 57803-58-4
M. Wt: 331.84 g/mol
InChI Key: OHDBFWMNVLRMCY-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is a derivative of isonicotinic acid, which is a pyridine-based carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride typically involves the esterification of isonicotinic acid followed by hydrazide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid. The esterification process involves heating the reactants under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrazide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is used as a building block for the synthesis of more complex molecules. It can be utilized in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial and fungal strains.

Medicine

In medicine, isonicotinic acid derivatives are explored for their potential therapeutic applications, including as anti-tuberculosis agents. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients is of particular interest.

Mechanism of Action

The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride involves its interaction with specific molecular targets. For instance, in the case of its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in the target organisms. The pathways involved include the disruption of cell wall synthesis and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A well-known anti-tuberculosis drug that shares a similar hydrazide structure.

    Ethionamide: Another anti-tuberculosis agent with a similar mechanism of action.

    Nicotinic Acid Derivatives: Compounds like nicotinic acid and its esters, which have similar chemical properties.

Uniqueness

Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is unique due to its specific substitution pattern and the presence of butoxy groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

57803-58-4

Molecular Formula

C15H26ClN3O3

Molecular Weight

331.84 g/mol

IUPAC Name

[(2,6-dibutoxypyridine-4-carbonyl)amino]-methylazanium;chloride

InChI

InChI=1S/C15H25N3O3.ClH/c1-4-6-8-20-13-10-12(15(19)18-16-3)11-14(17-13)21-9-7-5-2;/h10-11,16H,4-9H2,1-3H3,(H,18,19);1H

InChI Key

OHDBFWMNVLRMCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH2+]C.[Cl-]

Origin of Product

United States

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